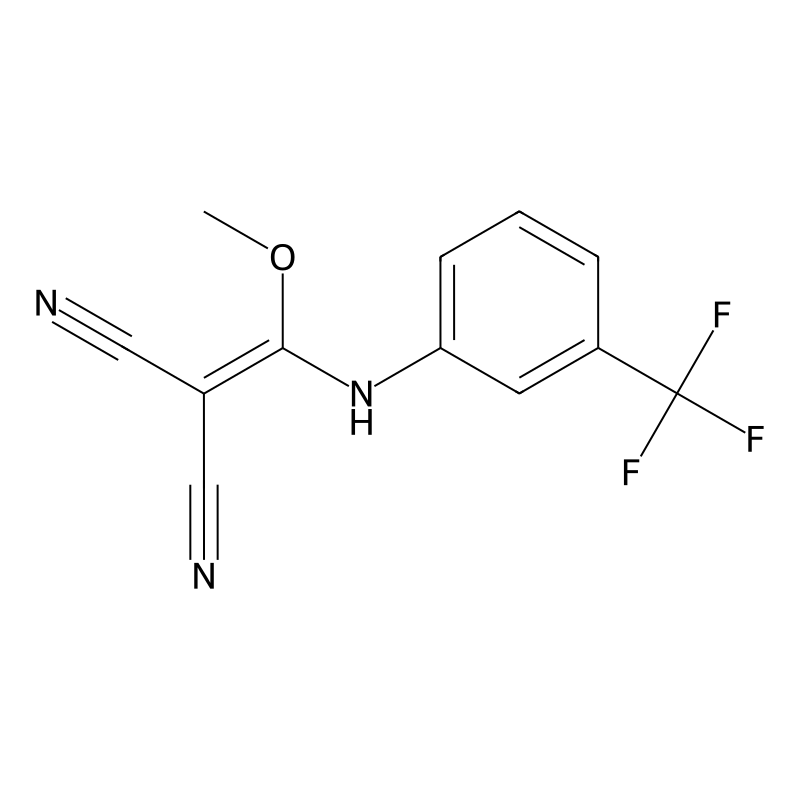

(Methoxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile

Catalog No.

S6651241

CAS No.

1024516-01-5

M.F

C12H8F3N3O

M. Wt

267.21 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

1024516-01-5

Product Name

(Methoxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile

IUPAC Name

2-[methoxy-[3-(trifluoromethyl)anilino]methylidene]propanedinitrile

Molecular Formula

C12H8F3N3O

Molecular Weight

267.21 g/mol

InChI

InChI=1S/C12H8F3N3O/c1-19-11(8(6-16)7-17)18-10-4-2-3-9(5-10)12(13,14)15/h2-5,18H,1H3

InChI Key

WYYIWLMOBWZMFA-UHFFFAOYSA-N

SMILES

COC(=C(C#N)C#N)NC1=CC=CC(=C1)C(F)(F)F

Canonical SMILES

COC(=C(C#N)C#N)NC1=CC=CC(=C1)C(F)(F)F

Methoxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile or TFMPX is a chemical compound that has gained considerable attention in recent years due to its potential applications in scientific experiments. This paper aims to provide a comprehensive overview of TFMPX, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

TFMPX is a small organic molecule that consists of a methoxy group, a trifluoromethylphenylamino group, and two cyano groups. It was first synthesized by Japanese researchers in the early 2000s through a reaction between trifluoromethylbenzene and malononitrile. Since then, TFMPX has gained attention due to its diverse range of applications in scientific experiments, including its use as a fluorescent probe for sensing ions and small molecules, and as a starting material for the synthesis of more complex molecules.

TFMPX is a yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents, such as dichloromethane and dimethyl sulfoxide. It has a molecular formula of C14H9F3N2O2 and a molecular weight of 308.23 g/mol. TFMPX has a melting point of around 145-147 °C, and its structure can be elucidated through various techniques, including NMR spectroscopy and X-ray diffraction.

TFMPX can be synthesized through a reaction between trifluoromethylbenzene and malononitrile, which involves the use of a strong Lewis acid catalyst to promote the formation of the desired product. The reaction yield can be optimized by varying the reaction conditions, such as the reaction time and temperature. TFMPX can be characterized through various techniques, including NMR spectroscopy, X-ray diffraction, and mass spectrometry.

TFMPX can be analyzed using various analytical methods, including UV-vis spectroscopy, fluorescence spectroscopy, and HPLC. These techniques can be used to measure the absorbance, fluorescence, and retention time of TFMPX, respectively, which can be used to calculate the concentration of TFMPX in a given sample.

TFMPX has been shown to have low toxicity in vivo and in vitro studies. It has been used as a fluorescent probe for sensing ions and small molecules in living cells, and it has also been explored as a potential anti-cancer agent due to its ability to inhibit tumor cell migration and invasion.

TFMPX has been shown to have relatively low toxicity in scientific experiments, and it has been used in various in vivo and in vitro studies without causing any significant adverse effects. However, it is important to handle TFMPX with care, as it can irritate the skin and eyes if it comes into contact with them.

TFMPX has a diverse range of applications in scientific experiments, including its use as a fluorescent probe for sensing ions and small molecules, and as a starting material for the synthesis of more complex molecules. It has also been explored as a potential anti-cancer agent due to its ability to inhibit tumor cell migration and invasion.

TFMPX is a relatively new compound, and research on its properties and applications is ongoing. Recent studies have focused on its use as a fluorescent probe for the detection of various ions and molecules, and its potential as a therapeutic agent for cancer.

TFMPX has the potential to impact various fields of research and industry, including analytical chemistry, biochemistry, and pharmaceuticals. Its ability to selectively sense ions and molecules in living cells makes it a promising tool for studying cellular processes, and its potential as an anti-cancer agent could lead to the development of new cancer treatments.

One limitation of TFMPX is that it is sparingly soluble in water, which makes it challenging to use in certain experimental settings. Additionally, more research is needed to fully understand its toxicity and safety in humans. Future directions for research on TFMPX could include exploring its potential as a therapeutic agent for other diseases, such as neurological disorders, and developing more efficient and environmentally-friendly synthesis methods.

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

267.06194637 g/mol

Monoisotopic Mass

267.06194637 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds